Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a Boc-protected amino group, and a thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate is the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The compound affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the loss of bacterial cell integrity and cell death .
Pharmacokinetics
The compound’s storage temperature is recommended to be at refrigerator levels, suggesting that it may be sensitive to higher temperatures .
Result of Action
The compound exhibits significant antibacterial and antifungal potential . It has shown inhibitory effects against gram-positive bacteria like Staphylococcus epidermidis and Staphylococcus aureus, and gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli . It also demonstrated antifungal potential against Candida glabrata and Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, the reaction of ethyl 2-bromoacetate with thiourea in the presence of a base like sodium hydroxide can yield ethyl 2-aminothiazole-4-carboxylate.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting 4-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the Boc-protected amino group with the thiazole ring. This can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the Boc-protected 4-aminophenylboronic acid and ethyl 2-bromo-4-carboxylate thiazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms of action of various biomolecules.
Industrial Applications: The compound is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-carboxylate: Lacks the Boc-protected amino group and has different biological activities.
4-(Boc-amino)phenylthiazole: Lacks the ethyl ester group, which affects its solubility and reactivity.
2-(4-Aminophenyl)thiazole: Lacks the Boc protection, making it more reactive but less stable.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-15(20)13-10-24-14(19-13)11-6-8-12(9-7-11)18-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHIIEZROYYMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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